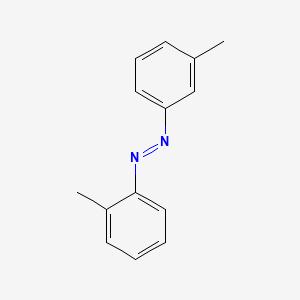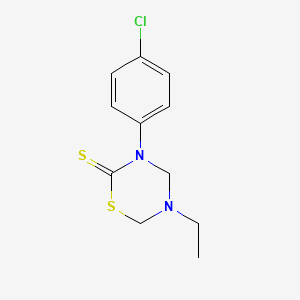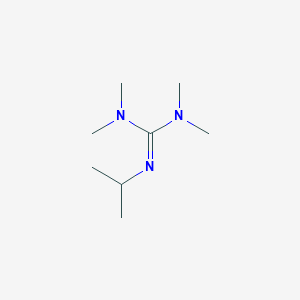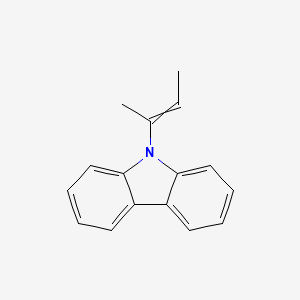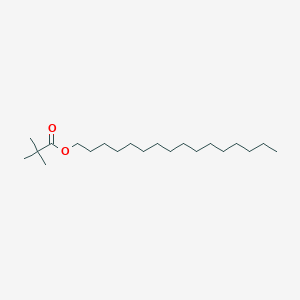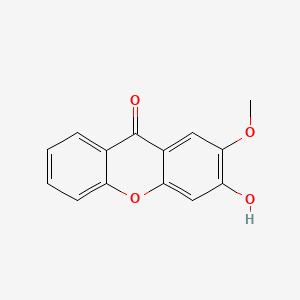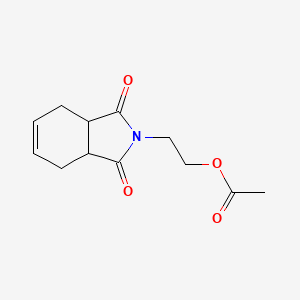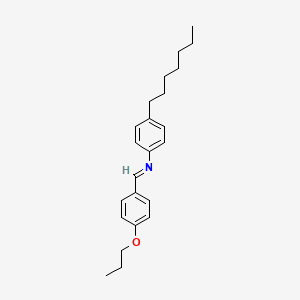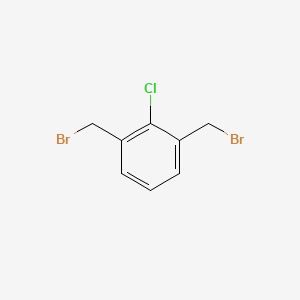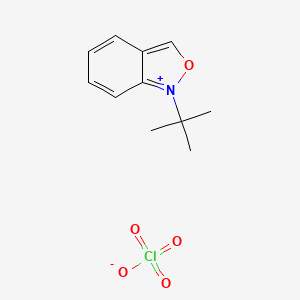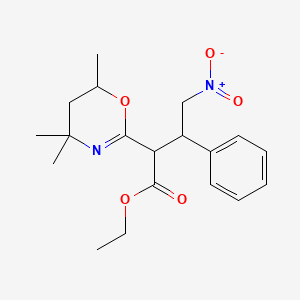
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate typically involves multiple steps. One common approach starts with the preparation of the oxazinyl moiety, followed by the introduction of the nitro and phenyl groups. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and oxazinyl groups may also contribute to its biological activity by binding to specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-nitro-3-phenylbutanoate: Lacks the oxazinyl moiety, resulting in different chemical properties.
4-Nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoic acid: The carboxylic acid derivative of the compound.
3-Phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate: Lacks the nitro group, affecting its reactivity.
Uniqueness
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34579-29-8 |
|---|---|
Fórmula molecular |
C19H26N2O5 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate |
InChI |
InChI=1S/C19H26N2O5/c1-5-25-18(22)16(17-20-19(3,4)11-13(2)26-17)15(12-21(23)24)14-9-7-6-8-10-14/h6-10,13,15-16H,5,11-12H2,1-4H3 |
Clave InChI |
RECPLYJFKXJMJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NC(CC(O1)C)(C)C)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


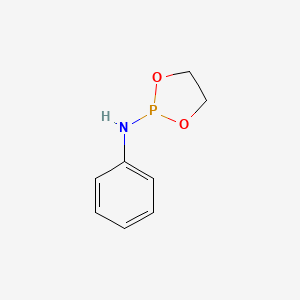
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
